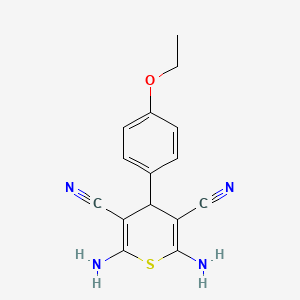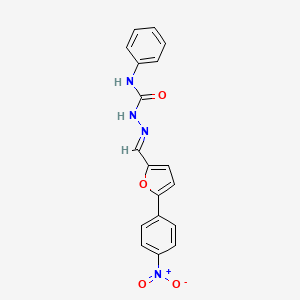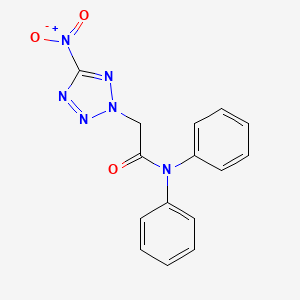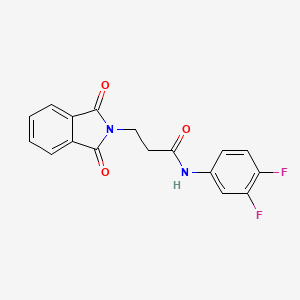
2-lactoyl-N-(2-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline sulfonamides involves strategic modifications to enhance potency and selectivity for targeted enzyme inhibition. For example, the addition of nonpolar substituents to the sulfonamide nitrogen has led to inhibitors with high inhibitory potency and selectivity, indicating the critical role of structural modifications in enhancing chemical efficacy (Grunewald et al., 2005).
Molecular Structure Analysis
Molecular modeling studies highlight the significance of the sulfonamide -NH- in forming hydrogen bonds, impacting the compound's binding and activity. Structural analysis through crystal structures provides insights into the interactions between sulfonamides and enzyme active sites, guiding the design of more potent and selective compounds (Grunewald et al., 2006).
Chemical Reactions and Properties
Chemical modifications, such as the introduction of fluoromethyl groups, aim to increase lipophilicity and potential blood-brain barrier penetration, reflecting the chemical's adaptability for targeted therapeutic applications. These modifications influence the compound's reactivity and interactions with biological targets (Romero et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for the chemical's application and effectiveness. While specific details for "2-lactoyl-N-(2-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide" are not provided, related compounds exhibit varied physical properties influenced by their structural features, impacting their pharmacokinetic profiles and usability (Bougheloum et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis of Aza-heterocycles
The research by Padwa et al. (2002) discusses a method to prepare fused isoquinoline lactams through a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylenamides, highlighting the synthetic utility of these reactions in constructing natural product scaffolds and novel spiro-heterocycles with significant stereochemical control (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)
Grunewald et al. (2005) synthesized and evaluated 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines for their PNMT inhibitory potency and selectivity. These compounds showed high inhibitory potency and selectivity, suggesting their potential in therapeutic applications targeting PNMT (Grunewald, Romero, & Criscione, 2005).
Matrix Metalloproteinase (MMP) Inhibitors
Ma et al. (2004) report on tetrahydroisoquinoline-based sulfonamide hydroxamates as potent MMP inhibitors, demonstrating their effectiveness across several MMPs with observed isozyme selectivity. This study points to the potential of these compounds in the development of treatments for diseases where MMP activity is a contributing factor (Ma, Wu, Yang, Li, Li, & Ye, 2004).
Radical Cyclizations to Form Polycyclic Imines
Zhang et al. (2013) explored radical cyclizations of cyclic ene sulfonamides, leading to stable bicyclic and tricyclic aldimines and ketimines. This study reveals the chemical transformations possible with sulfonamide compounds and their applications in synthesizing complex imine structures (Zhang, Hay, Geib, & Curran, 2013).
Sulfonamide Hybrids with Biological Activity
The review by Ghomashi et al. (2022) highlights recent advances in designing and developing sulfonamide hybrids with various pharmacological activities, including antibacterial, anti-cancer, and anti-neuropathic pain effects. This comprehensive overview underscores the versatility and significant therapeutic potential of sulfonamide-based compounds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Propiedades
IUPAC Name |
2-(2-hydroxypropanoyl)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12(20)17(21)19-7-6-13-4-5-16(9-14(13)11-19)25(22,23)18-10-15-3-2-8-24-15/h2-5,8-9,12,18,20H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUIYOLAAJXLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)
![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)
![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)
![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)




![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)
![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)